molecular formula C12H18N2OS2 B2953884 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1421456-09-8

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2953884
CAS No.: 1421456-09-8
M. Wt: 270.41
InChI Key: WRKCNOYTYDZBJN-UHFFFAOYSA-N
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Description

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone typically involves the following steps:

  • Thiazole Synthesis: The starting material, 4-methylthiazole-2-thiol, is synthesized through the reaction of thiourea with chloroacetic acid in the presence of a base.

  • Piperidine Derivative Formation: The thiol group of 4-methylthiazole-2-thiol is then reacted with piperidine-4-carboxaldehyde to form the corresponding thioether.

  • Ketone Formation: The thioether is further oxidized to produce the final compound, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.

Types of Reactions:

  • Oxidation: The thiol group in 4-methylthiazole-2-thiol can be oxidized to form a disulfide or sulfonic acid derivatives.

  • Reduction: The ketone group in the final compound can be reduced to form the corresponding alcohol.

  • Substitution: The thioether group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, sodium hypochlorite, or iodine.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Alkyl halides, amines, or thiols in the presence of a base.

Major Products Formed:

  • Disulfides or sulfonic acids from oxidation.

  • Alcohols from reduction.

  • Substituted thioethers from nucleophilic substitution.

Scientific Research Applications

  • Medicinal Chemistry: This compound has shown potential as an anti-inflammatory, analgesic, and antimicrobial agent. Its thiazole core is known for its biological activity, making it a candidate for drug development.

  • Agriculture: Thiazole derivatives are used in the synthesis of herbicides and pesticides due to their ability to inhibit plant growth and microbial activity.

  • Materials Science: The compound's unique chemical structure can be utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone exerts its effects involves interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context and the specific application.

Comparison with Similar Compounds

  • 2-Acetyl-4-methylthiazole

  • (4-Methylthiazol-2-yl)methanamine

  • Piperidine derivatives

Uniqueness: 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone stands out due to its specific structural features, such as the presence of both thiazole and piperidine moieties. This combination provides unique chemical and biological properties that differentiate it from other thiazole derivatives.

Properties

IUPAC Name

1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS2/c1-9-7-16-12(13-9)17-8-11-3-5-14(6-4-11)10(2)15/h7,11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKCNOYTYDZBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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